Product packaging for cis-1-Boc-3,4-dimethoxypyrrolidine(Cat. No.:)

cis-1-Boc-3,4-dimethoxypyrrolidine

Cat. No.: B14030869
M. Wt: 231.29 g/mol
InChI Key: ZXITZSJZHVBMJL-DTORHVGOSA-N
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Description

Chiral Pyrrolidine Scaffold for Drug Discovery cis-1-Boc-3,4-dimethoxypyrrolidine is a chiral, Boc-protected pyrrolidine derivative designed for use as a versatile building block in medicinal chemistry and drug discovery research. The pyrrolidine ring is a privileged saturated scaffold widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Its value stems from the sp 3 -hybridization of the ring, which allows for efficient exploration of the pharmacophore space and provides increased three-dimensional coverage due to the ring's non-planarity, a phenomenon known as "pseudorotation" . Research Applications and Value This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. The cis configuration of the methoxy groups and the presence of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom make it a valuable precursor for the stereoselective synthesis of more complex structures . The Boc group is a standard protecting group for amines in multi-step synthetic sequences, particularly in the preparation of nitrogen-containing heterocycles. Chiral pyrrolidine derivatives are extensively employed as ligands for transition metals and as effective controllers in asymmetric synthesis . Handling and Storage To maintain stability and purity, this reagent should be stored under an inert atmosphere at room temperature . As with all research chemicals, proper safety protocols should be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO4 B14030869 cis-1-Boc-3,4-dimethoxypyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (3R,4S)-3,4-dimethoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(13)12-6-8(14-4)9(7-12)15-5/h8-9H,6-7H2,1-5H3/t8-,9+

InChI Key

ZXITZSJZHVBMJL-DTORHVGOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)OC)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)OC

Origin of Product

United States

Applications As a Chiral Building Block in Complex Molecule Synthesis

Scaffold for Thienopyridine Derivatives

Thienopyridines are a class of heterocyclic compounds with a wide range of pharmacological activities. nih.govnih.gov The synthesis of novel thienopyridine derivatives often involves the condensation of a substituted thiophene (B33073) with a pyridine (B92270) precursor. The chiral pyrrolidine (B122466) scaffold of cis-1-Boc-3,4-dimethoxypyrrolidine could be incorporated to introduce stereochemical complexity and explore new regions of chemical space. While direct literature examples of this specific application are scarce, the general synthetic strategies for thienopyridines suggest that a functionalized pyrrolidine could be a valuable synthon in their construction. abertay.ac.ukmdpi.com

Construction of Nucleobase Derivatives with Pyrrolidinyl Moieties

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. umn.edu The modification of the sugar moiety is a common strategy to improve the pharmacological properties of these drugs. The pyrrolidine ring can serve as a mimic of the furanose sugar in natural nucleosides. nih.gov Research has shown that pyrrolidine-functionalized purine (B94841) and pyrimidine (B1678525) nucleosides can be synthesized, although their biological activity can be limited by cellular uptake and metabolic activation. umn.edu The cis-3,4-dimethoxy substituents on the pyrrolidine ring could influence the conformational preferences of the resulting nucleoside analog, potentially impacting its interaction with target enzymes. mdpi.com

Development of New Synthetic Methodologies Employing the Pyrrolidine Scaffold

Chiral pyrrolidines are not only building blocks but also play a crucial role as organocatalysts in asymmetric synthesis. mdpi.comrsc.org The pyrrolidine nitrogen can act as a Lewis base or form enamines, while the substituents on the ring can induce stereoselectivity. While proline and its derivatives are the most studied pyrrolidine-based organocatalysts, there is continuous interest in developing new catalysts with improved reactivity and selectivity. mdpi.com The this compound scaffold, after deprotection of the Boc group, could be functionalized to create novel organocatalysts. The methoxy (B1213986) groups could influence the catalyst's solubility and steric environment, potentially leading to new and efficient synthetic transformations.

Analytical and Spectroscopic Characterization for Stereochemical Assignment and Purity Assessment

Advanced NMR Spectroscopic Techniques for Stereoisomer Differentiation

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For differentiating stereoisomers like the cis and trans forms of 1-Boc-3,4-dimethoxypyrrolidine, and for assessing the conformational dynamics influenced by the bulky N-Boc protecting group, advanced NMR techniques are indispensable.

Two-dimensional (2D) NMR experiments are powerful for establishing through-bond and through-space correlations between nuclei, which is crucial for assigning the relative stereochemistry.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are scalar (J)-coupled, typically over two to three bonds. mdpi.comchemicalbook.comrsc.org In cis-1-Boc-3,4-dimethoxypyrrolidine, COSY spectra would show cross-peaks between the protons at C3 and C4, as well as between these protons and the adjacent methylene (B1212753) protons of the pyrrolidine (B122466) ring. The magnitude of the coupling constants (³J) between H3 and H4 can provide initial evidence for the cis or trans relationship, with smaller coupling constants often being indicative of a cis orientation. nih.gov

A hypothetical table of expected ¹H-¹H NOESY correlations for the cis isomer is presented below.

Proton 1Proton 2Expected NOEImplication
H-3H-4StrongProtons are on the same face of the ring, confirming cis stereochemistry.
H-3OCH₃ (at C3)MediumProximity of the methoxy (B1213986) group to the C3 proton.
H-4OCH₃ (at C4)MediumProximity of the methoxy group to the C4 proton.
H-2α/βH-3MediumSpatial relationship between the C2 and C3 protons.
H-5α/βH-4MediumSpatial relationship between the C5 and C4 protons.

To distinguish between the two enantiomers of this compound, chiral shift reagents (CSRs) can be employed in NMR spectroscopy. These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. This complexation induces chemical shift non-equivalence for the corresponding protons of the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess (ee) by integrating the separated signals. Lanthanide-based chiral shift reagents are often used for this purpose. The choice of the appropriate CSR depends on the functional groups present in the analyte.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is the most widely used and accurate method for separating enantiomers and determining their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the primary techniques.

The selection of the CSP is critical and is based on the structure of the analyte. For a compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. By analyzing a racemic sample, the retention times for each enantiomer can be established. Subsequent analysis of a non-racemic sample allows for the calculation of the enantiomeric excess by comparing the peak areas of the two enantiomers. chemicalbook.com

A representative data table for a hypothetical chiral HPLC separation is shown below.

EnantiomerRetention Time (min)Peak Area (%)
(3R,4S)-1-Boc-3,4-dimethoxypyrrolidine12.598.5
(3S,4R)-1-Boc-3,4-dimethoxypyrrolidine15.21.5
Enantiomeric Excess (ee) 97.0%

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR and chiral chromatography can establish relative stereochemistry and enantiomeric purity, X-ray crystallography provides the definitive and unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. The diffraction pattern of X-rays passing through a single crystal allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice. For chiral molecules, the use of anomalous dispersion effects allows for the assignment of the absolute stereochemistry (R/S configuration) at each chiral center. mdpi.com This technique would definitively confirm the cis relationship between the methoxy groups and establish the absolute configuration of a single enantiomer.

A table summarizing hypothetical crystallographic data is presented below.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123
b (Å)12.456
c (Å)15.789
α, β, γ (°)90, 90, 90
Volume (ų)1990.5
Z4
Calculated Density (g/cm³)1.225
Absolute Configuration(3R, 4S)

Q & A

Basic: What synthetic strategies are recommended for preparing cis-1-Boc-3,4-dimethoxypyrrolidine with high stereochemical purity?

Answer:
The synthesis typically involves:

  • Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions to prevent undesired side reactions .
  • Stereoselective introduction of methoxy groups at positions 3 and 4 via dihydroxylation followed by methylation, leveraging chiral auxiliaries or asymmetric catalysis to ensure cis-configuration .
  • Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the cis-isomer .
    Key validation: Monitor reaction progress via TLC and confirm stereochemistry using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (e.g., coupling constants for cis/trans differentiation) .

Basic: How should researchers characterize the stability of this compound under varying pH and temperature conditions?

Answer:

  • Experimental design:
    • pH stability: Dissolve the compound in buffered solutions (pH 2–12) and incubate at 25°C and 40°C. Sample aliquots at intervals (0, 24, 48 hrs) for LC-MS analysis to detect decomposition products (e.g., Boc deprotection or demethylation) .
    • Thermal stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify degradation thresholds .
  • Data interpretation: Compare retention times and mass spectra with reference standards (e.g., free pyrrolidine or methoxy derivatives) to quantify degradation pathways .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

Answer:
Contradictions often arise from:

  • Variability in steric effects: The cis-3,4-dimethoxy groups may hinder catalyst access in Pd-mediated couplings. Use computational modeling (DFT) to map steric bulk and optimize ligand-catalyst pairs .
  • Reaction solvent polarity: Methoxy groups increase solubility in polar aprotic solvents (e.g., DMF), but may reduce reactivity in non-polar media. Systematically test solvents and correlate with yields using multivariate analysis .
  • Control experiments: Replicate reported conditions with strict inert-atmosphere protocols to isolate environmental variables (e.g., oxygen or moisture sensitivity) .

Advanced: What frameworks (e.g., PICO, FINER) are suitable for designing studies on the pharmacological applications of this compound?

Answer:

  • PICO framework:
    • Population: Target enzyme/receptor (e.g., kinases where pyrrolidine derivatives act as inhibitors).
    • Intervention: this compound as a precursor for prodrug synthesis.
    • Comparison: Analogues lacking Boc or methoxy groups.
    • Outcome: Binding affinity (IC50_{50}), metabolic stability .
  • FINER criteria: Ensure the study is feasible (e.g., scalable synthesis), novel (e.g., unexplored stereochemical effects), and relevant to drug discovery pipelines .

Advanced: How can researchers optimize the regioselective deprotection of the Boc group without affecting methoxy substituents?

Answer:

  • Acidolysis conditions: Use trifluoroacetic acid (TFA) in dichloromethane (0°C to room temperature) for controlled Boc removal. Monitor via IR spectroscopy for disappearance of the Boc carbonyl peak (~1680 cm1^{-1}) .
  • Competing reactions: Avoid prolonged exposure to strong acids to prevent demethylation. Validate purity via 19F^{19}\text{F}-NMR if TFA is retained .
  • Alternative strategies: Enzymatic deprotection (e.g., lipases) under neutral conditions to preserve methoxy groups .

Basic: What analytical techniques are critical for distinguishing this compound from its trans-isomer?

Answer:

  • Chiral HPLC: Use a Chiralpak® column with hexane/isopropanol mobile phase to separate enantiomers.
  • NMR spectroscopy: Analyze 1H^{1}\text{H}-NMR coupling constants (JJ-values) between H3 and H4 protons: cis-configuration typically shows J=24 HzJ = 2–4\ \text{Hz}, while trans-isomers exhibit J>8 HzJ > 8\ \text{Hz} .
  • X-ray crystallography: Resolve absolute configuration if crystalline derivatives are obtainable .

Advanced: How should researchers address discrepancies in biological activity data between in vitro and in vivo studies using this compound?

Answer:

  • Pharmacokinetic profiling: Measure bioavailability, plasma protein binding, and metabolic clearance rates to identify in vitro-in vivo correlations (IVIVC) .
  • Metabolite identification: Use high-resolution LC-MS/MS to detect in vivo degradation products (e.g., demethylated or oxidized species) that may alter activity .
  • Dose-response recalibration: Adjust in vitro assays to mimic in vivo exposure levels (e.g., serum-shifted IC50_{50} values) .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

  • Storage conditions: Keep under inert gas (N2_2 or Ar) at –20°C in amber vials to prevent oxidation and moisture uptake .
  • Stability monitoring: Perform periodic NMR and LC-MS checks (every 6 months) to detect decomposition.
  • Lyophilization: For long-term storage (>2 years), lyophilize the compound and store as a solid in vacuum-sealed packs .

Advanced: How can computational methods (e.g., MD simulations) predict the conformational flexibility of this compound in solution?

Answer:

  • Molecular Dynamics (MD): Simulate in explicit solvent (e.g., water or DMSO) to analyze ring puckering and methoxy group rotation barriers.
  • Free energy landscapes: Calculate energy barriers for cis-trans interconversion using umbrella sampling .
  • Validation: Compare simulated NOE correlations with experimental 2D-NMR data to refine force field parameters .

Advanced: What strategies mitigate batch-to-batch variability in synthetic yields during scale-up?

Answer:

  • DoE (Design of Experiments): Optimize reaction parameters (temperature, catalyst loading, solvent ratio) via response surface methodology .
  • In-line analytics: Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .
  • Crystallization control: Seed the reaction with pure cis-isomer crystals to enforce consistent nucleation .

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